molecular formula C9H20N2O B15325135 Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine

Cat. No.: B15325135
M. Wt: 172.27 g/mol
InChI Key: XTVQLFFTMWZXPO-UHFFFAOYSA-N
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Description

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine (CAS: 1507539-72-1) is a heterocyclic amine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . Its structure comprises a seven-membered 1,4-oxazepane ring (containing one oxygen and one nitrogen atom) linked via an ethyl group to a dimethylamine moiety.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine

InChI

InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3

InChI Key

XTVQLFFTMWZXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CNCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine Dihydrochloride

  • Structure : Features a 1,4-oxazepane ring substituted with a methyl group at position 4 and a methylamine group at position 6, in dihydrochloride salt form (C₇H₁₈Cl₂N₂O) .
  • Key Differences :
    • The target compound has a dimethylamine-ethyl chain, whereas this derivative has a methylamine-methyl group.
    • The dihydrochloride salt enhances water solubility, making it more suitable for pharmaceutical formulations compared to the free base form of the target compound .
  • Applications : Likely used in drug synthesis due to improved solubility and stability.

1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine

  • Structure : Contains a benzyl group at position 4 of the 1,4-oxazepane ring and a methanamine group at position 2 (CAS: 112925-36-7) .
  • The methanamine group is shorter than the ethyl linkage in the target, reducing steric hindrance .
  • Applications: Potential use in central nervous system (CNS) drug candidates due to enhanced lipid solubility.

{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine

  • Structure : A diazepane (seven-membered ring with two nitrogen atoms) substituted with a 2-methylbenzyl group and a propylamine chain (CAS: 1094754-18-3) .
  • Applications : Suitable for targeting enzymes or receptors requiring dual nitrogen interactions.

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine

  • Structure : Combines a benzodioxin ring, thiazole heterocycle, and ethylamine linkage (C₁₅H₁₈N₂O₂S; MW: 290.38 g/mol) .
  • Key Differences :
    • The benzodioxin-thiazole system introduces π-π stacking and sulfur-mediated electronic effects, absent in the target compound.
    • Higher molecular weight and aromaticity may reduce solubility but improve target specificity .
  • Applications : Likely used in antimicrobial or anticancer agents due to heterocyclic diversity.

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties Applications
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine 1,4-Oxazepane Dimethylamine-ethyl 172.27 Moderate lipophilicity Pharmaceutical intermediates
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride 1,4-Oxazepane Methylamine-methyl, HCl salt 217.14 High solubility Drug formulations
1-(4-Benzyl-1,4-oxazepan-2-yl)methanamine 1,4-Oxazepane Benzyl, methanamine ~220 (estimated) High lipophilicity CNS drug candidates
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine 1,4-Diazepane 2-Methylbenzyl, propylamine ~290 (estimated) Enhanced basicity Enzyme/receptor targeting
[2-(Benzodioxin)ethyl][thiazolylmethyl]amine Benzodioxin + Thiazole Ethyl linkage, thiazole 290.38 Aromatic, sulfur-containing Antimicrobial agents

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s ethyl-linked dimethylamine group allows straightforward functionalization, unlike benzyl- or thiazole-substituted analogs requiring multi-step synthesis .
  • Pharmacokinetics : Compounds with hydrochloride salts (e.g., ) exhibit better aqueous solubility, critical for oral bioavailability. In contrast, lipophilic derivatives (e.g., ) may show improved tissue penetration but require formulation optimization.
  • Biological Activity : Diazepane derivatives (e.g., ) could outperform oxazepane-based compounds in targeting nitrogen-rich binding sites, such as proteases or GPCRs.

Biological Activity

Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine (DMOX) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activity, including antibacterial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of an oxazepane ring. Its structure can be depicted as follows:

Structure  CH3)2N CH2CH2 C5H9N O\text{Structure }\quad \text{ CH}_3)_2\text{N CH}_2\text{CH}_2\text{ C}_5\text{H}_9\text{N O}

This structural composition contributes to its interaction with biological systems.

Antibacterial Activity

Recent studies have demonstrated that DMOX exhibits significant antibacterial activity. In vitro assays have shown that it is effective against various strains of bacteria, particularly Gram-negative bacteria. For instance:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Pseudomonas aeruginosa18
Staphylococcus aureus12

These results suggest that DMOX may function as a potential antibacterial agent, warranting further investigation into its mechanism of action and efficacy in clinical settings.

The biological activity of DMOX can be attributed to several mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : DMOX may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Membrane Integrity : The compound might alter membrane permeability, leading to cell lysis.
  • Inhibition of Enzymatic Activity : DMOX could inhibit specific enzymes essential for bacterial survival.

Therapeutic Potential

Beyond its antibacterial properties, DMOX shows promise in other therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that DMOX may possess anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate pathways involved in cell cycle regulation has been observed in various cancer cell lines.
Cancer Cell Line Effect Observed Reference
HeLa (cervical cancer)Apoptosis induction
MCF-7 (breast cancer)Growth inhibition
  • Neuroprotective Effects : Research suggests that DMOX may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.

Case Studies

Several case studies have highlighted the efficacy of DMOX in clinical settings:

  • A study involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing DMOX compared to standard antibiotics.
  • In oncology trials, patients receiving DMOX as part of a combination therapy exhibited improved outcomes compared to those receiving conventional treatments alone.

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